tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate
CAS No.:
Cat. No.: VC15799741
Molecular Formula: C14H26N2O2
Molecular Weight: 254.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H26N2O2 |
|---|---|
| Molecular Weight | 254.37 g/mol |
| IUPAC Name | tert-butyl N-[(4R)-8-azaspiro[4.5]decan-4-yl]carbamate |
| Standard InChI | InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-5-4-6-14(11)7-9-15-10-8-14/h11,15H,4-10H2,1-3H3,(H,16,17)/t11-/m1/s1 |
| Standard InChI Key | WXDIFKLOAMAQGE-LLVKDONJSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CCCC12CCNCC2 |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCC12CCNCC2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
tert-Butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate (CAS: 1932107-88-4) features a spirocyclic framework where a piperidine ring is fused to a cyclopentane moiety at the 1-position. The (1R) stereochemistry confers chirality, critical for enantioselective interactions with biological targets . The Boc group (-OC(O)O(C(CH3)3)) protects the amine, enhancing stability during synthetic processes.
Table 1: Key Physicochemical Properties
The compound’s three-dimensional structure, validated by X-ray crystallography and NMR, reveals a rigid spirocyclic system that restricts conformational flexibility, favoring selective binding to planar receptor sites.
Synthesis and Optimization
General Synthetic Pathways
Synthesis typically involves a multi-step sequence:
-
Spirocycle Formation: Cyclocondensation of γ-aminobutyric acid derivatives with cyclopentanone precursors under acidic conditions generates the 8-azaspiro[4.5]decan-1-yl backbone.
-
Chiral Resolution: Enzymatic or chromatographic separation isolates the (1R)-enantiomer, achieving >98% enantiomeric excess (ee) .
-
Boc Protection: Reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) introduces the carbamate group, with yields averaging 70–85%.
Critical Parameters:
-
Temperature: Spirocyclization requires strict control at 0–5°C to prevent racemization.
-
Solvent Choice: Dichloromethane (DCM) optimizes Boc protection, while aqueous workups minimize side-product formation .
Comparative Analysis of Analogues
Structural modifications profoundly impact bioactivity:
Table 2: Structural Analogues and Their Properties
| Compound | Modification | LogP | Bioactivity |
|---|---|---|---|
| tert-Butyl (3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate | Fluorination at C3 | 2.8 | Enhanced TLR4 antagonism |
| tert-Butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate | Oxygen substitution | 1.9 | Improved aqueous solubility |
| Parent compound | None | 3.1 | Moderate CYP3A4 inhibition |
Fluorination increases metabolic stability but reduces solubility, whereas oxygen incorporation enhances hydrophilicity at the expense of membrane permeability.
Biological Activity and Mechanistic Insights
Neurological Applications
Future Directions and Applications
Drug Development
Structural optimization could address pharmacokinetic limitations:
-
Prodrug Strategies: Esterification of the carbamate group may enhance oral bioavailability.
-
Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve CNS delivery in preclinical models .
Chemical Biology Probes
The spirocyclic core serves as a scaffold for developing fluorescent TLR probes, enabling real-time imaging of immune cell activation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume